molecular formula C14H14BrN3O4 B2608698 (5-Bromofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034476-07-6

(5-Bromofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2608698
CAS No.: 2034476-07-6
M. Wt: 368.187
InChI Key: JMSAPJDKYMZXKL-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone (CAS 2034476-07-6) is a chemical compound with a molecular formula of C14H14BrN3O4 and a molecular weight of 368.18 g/mol . It features a hybrid structure combining a 5-bromofuran-2-carbonyl group linked to a pyrrolidine ring, which is further functionalized with a 6-methoxypyrazine moiety. This specific molecular architecture suggests potential for diverse research applications, particularly in medicinal chemistry and drug discovery. Compounds with similar structural motifs, such as the 5-bromofuran-2-carbonyl group linked to nitrogen-based heterocycles, have been investigated in cutting-edge therapeutic strategies. Recent patent literature indicates that related compounds are being explored for their ability to act as bifunctional molecules, such as PROTACs, designed to target pathogenic proteins like mutant huntingtin (mHTT) for degradation in the context of neurodegenerative disorders . This positions the compound as a valuable synthetic building block or reference standard for researchers developing novel therapeutics for conditions such as Huntington's disease. The compound is intended for research applications only and is not for human consumption. Researchers can access this material in various quantities to support their investigative work .

Properties

IUPAC Name

(5-bromofuran-2-yl)-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O4/c1-20-12-6-16-7-13(17-12)21-9-4-5-18(8-9)14(19)10-2-3-11(15)22-10/h2-3,6-7,9H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSAPJDKYMZXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps:

    Bromination of Furan: The initial step involves the bromination of furan to produce 5-bromofuran. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.

    Formation of Pyrrolidine Intermediate: The next step involves the synthesis of the pyrrolidine intermediate. This can be done by reacting 3-hydroxypyrrolidine with 6-methoxypyrazine in the presence of a base like sodium hydride.

    Coupling Reaction: Finally, the bromofuran and pyrrolidine intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the carbonyl group results in hydroxyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries, which are essential for high-throughput screening in drug discovery.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic pathways and mechanisms.

Medicine

In medicinal chemistry, (5-Bromofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is investigated for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Brominated Furan Derivatives
  • 5-Bromo-3-methyl-2(5H)-furanone (): Synthesized via N-bromosuccinimide (NBS)-mediated bromination, achieving 90% yield. The bromine at C5 enhances electrophilic reactivity, similar to the 5-bromofuran group in the target compound. However, the methyl substituent at C3 in this analogue may sterically hinder reactions compared to the methanone-linked pyrrolidine in the target.
  • 3-(5-Bromobenzofuran-2-yl)-1H-pyrazole (): Features a bromobenzofuran core coupled to a pyrazole.
Methanone-Linked Heterocycles
  • (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(thiophene)methanone (): Demonstrates the versatility of methanone linkers in joining aromatic systems. The amino and hydroxy groups in this compound introduce hydrogen-bonding capabilities absent in the target’s bromofuran-pyrrolidine system.
  • 2-(1-(4-Amino-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)chromen-4-one (): A chromenone-methanone hybrid with a pyrazolo-pyrimidine group. The ethyl spacer and fused ring system highlight structural diversity in methanone-based architectures.
Pyrrolidine and Pyrazine Derivatives
  • EU Patent Compounds (): Include pyrrolidine rings fused with triazolo-pyrazine systems. The 6-methoxypyrazine in the target compound may enhance solubility compared to bulkier substituents like ethyl or difluoroazetidine in these analogues.
Bromination and Coupling Reactions
  • Bromination : The target’s 5-bromofuran moiety likely employs NBS-mediated bromination, as seen in (90% yield). This method is efficient for furan derivatives but may require optimization for sterically hindered systems.
  • Suzuki Coupling : and highlight the use of palladium-catalyzed couplings (e.g., with boronic acids) to attach aryl groups. The target’s pyrazine-ether substituent could be introduced via similar cross-coupling or nucleophilic substitution.
Methanone Formation
  • Enaminone Synthesis (): DMF-DMA is used to form enaminones, a strategy adaptable to methanone synthesis. However, the target’s methanone linkage may instead derive from Friedel-Crafts acylation or ketone-forming condensations, as in ’s benzoylation (65% yield).

Physicochemical and Spectroscopic Properties

Compound Class Key Substituents Yield (%) Characterization Methods Notable Features
5-Bromofuran derivatives Bromine at C5, methyl at C3 90 NMR, MS High electrophilicity
Benzofuran-pyrazole hybrids Bromobenzofuran, pyrazole N/A IR, NMR, MS Extended conjugation
Methanone-linked chromenones Pyrazolo-pyrimidine, ethyl 32 MP, Mass Low solubility (high MP)
Target Compound Bromofuran, pyrazine-pyrrolidine N/A Inferred: NMR, MS, IR Balanced lipophilicity/solubility

Research Findings and Implications

  • Reactivity : The bromofuran group () is prone to nucleophilic aromatic substitution, whereas the methoxypyrazine () may direct electrophilic attacks to specific positions.
  • Solubility: The 6-methoxypyrazine ether in the target compound likely improves aqueous solubility compared to non-polar substituents (e.g., ethyl in ).
  • Steric Effects : The pyrrolidine ring’s conformation () may influence binding interactions differently than planar systems like pyrazole ().

Biological Activity

The compound (5-Bromofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule with potential therapeutic applications. Its unique structure, characterized by the presence of a bromofuran moiety and a methoxypyrazinyl group, suggests diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on current research findings.

The molecular formula of the compound is C15H16BrN3O4C_{15}H_{16}BrN_{3}O_{4} with a molecular weight of 382.214 g/mol. The compound features multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC15H16BrN3O4
Molecular Weight382.214 g/mol
PurityTypically 95%

Biological Activity

Research indicates that compounds containing furan and pyrazine rings often exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of this compound have been explored in various studies:

Anticancer Activity

A study by Aijijiyah et al. (2024) investigated the anticancer potential of similar furan derivatives. The findings suggest that furan-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

Furan derivatives have also been reported to possess anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, thus reducing inflammation in various models of disease.

Antimicrobial Properties

Compounds with similar structural features have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. This activity is often attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

Case Studies

  • Anticancer Study : In vitro studies showed that a related compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity.
  • Anti-inflammatory Research : A model using lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with furan derivatives significantly reduced the levels of TNF-alpha and IL-6.
  • Antimicrobial Testing : A series of tests against Staphylococcus aureus and Escherichia coli revealed that compounds related to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

The biological effects observed can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.
  • Cytokine Modulation : Inhibition of NF-kB signaling pathways, resulting in decreased inflammatory mediator production.
  • Membrane Disruption : Interaction with bacterial membranes leading to increased permeability and cell death.

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